3-Isopropyl-2H-indazol-4-amine

Nitric Oxide Synthase Indazole SAR iNOS/nNOS Selectivity

3-Isopropyl-2H-indazol-4-amine (CAS 1785133-43-8) is a C3-alkyl-substituted 2H-indazol-4-amine derivative with the molecular formula C10H13N3 and a molecular weight of 175.23 g/mol. It belongs to the indazole class, a recognised privileged scaffold in medicinal chemistry, widely employed as a phenol bioisostere in kinase inhibitor design.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
Cat. No. B12968094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropyl-2H-indazol-4-amine
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC(C)C1=C2C(=NN1)C=CC=C2N
InChIInChI=1S/C10H13N3/c1-6(2)10-9-7(11)4-3-5-8(9)12-13-10/h3-6H,11H2,1-2H3,(H,12,13)
InChIKeyIMIAVLWFWAQYAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropyl-2H-indazol-4-amine: Procurement-Relevant Structural Identity and Chemical Class


3-Isopropyl-2H-indazol-4-amine (CAS 1785133-43-8) is a C3-alkyl-substituted 2H-indazol-4-amine derivative with the molecular formula C10H13N3 and a molecular weight of 175.23 g/mol . It belongs to the indazole class, a recognised privileged scaffold in medicinal chemistry, widely employed as a phenol bioisostere in kinase inhibitor design [1]. The C3 isopropyl substituent differentiates it from smaller C3-alkyl and C3-aryl analogues, imparting distinct steric and lipophilic properties that influence target engagement, selectivity, and pharmacokinetic behaviour in drug-discovery programmes [2].

Why 3-Isopropyl-2H-indazol-4-amine Cannot Be Replaced by Common 1H- or C3-Methyl Indazole Isomers


Indazole regioisomers and C3-substituent size dramatically alter both biochemical potency and selectivity [1]. The 2H-tautomer of 3-isopropyl-2H-indazol-4-amine presents a hydrogen-bond acceptor/donor pattern distinct from the 1H-tautomer, while the branched isopropyl group introduces steric bulk that restricts rotation and alters the optimal dihedral angle with the kinase hinge region [2]. Studies on related 3-substituted indazoles demonstrate that replacing the isopropyl with methyl or ethyl reduces hydrophobic packing in sub-pocket III of the ATP-binding site, often leading to a 10- to 100-fold loss of inhibitory activity against targets such as IRAK4 and NOS isoforms [3]. Consequently, direct substitution of 3-isopropyl-2H-indazol-4-amine with smaller C3-alkyl or 1H-indazole analogues without quantitative re-profiling is scientifically unjustifiable.

Quantitative Differentiation: 3-Isopropyl-2H-indazol-4-amine vs. Its Closest Analogs


NOS Inhibitor Selectivity: iNOS vs. nNOS Inhibition Ratio Favouring 3-Alkyl Indazoles

In a systematic evaluation of 36 indazoles, 3-alkyl-substituted 2H-indazol-4-amines bearing a branched alkyl group (isopropyl) exhibited a >2-fold improvement in iNOS/nNOS selectivity compared to the corresponding 3-methyl analogue. The class of 3-alkyl indazoles, including the isopropyl congener, achieved iNOS inhibition percentages exceeding 70% at 100 µM while retaining >50% residual nNOS activity, a selectivity window not achievable with 3-unsubstituted or 3-aryl indazoles [1]. This selectivity profile is critical for minimising off-target cardiovascular effects associated with nNOS inhibition.

Nitric Oxide Synthase Indazole SAR iNOS/nNOS Selectivity

Calculated LogP and Lipophilic Ligand Efficiency (LLE) Differentiation

The calculated LogP (cLogP) of 3-isopropyl-2H-indazol-4-amine is estimated at 2.1 (±0.3), compared to 1.4 for 3-methyl-2H-indazol-4-amine and 1.8 for 3-ethyl-2H-indazol-4-amine . This incremental lipophilicity increase of 0.3–0.7 log units translates to a predicted 2- to 5-fold enhancement in passive membrane permeability (PAMPA assay) while maintaining a favourable LLE (Lipophilic Ligand Efficiency) above 5 when paired with a typical biochemical IC50 of ~100 nM . The branched isopropyl group thus optimises the permeability–potency balance more effectively than linear alkyl chains.

Lipophilicity Drug-likeness Physicochemical Property

Steric Parameter (Taft Es) and Kinase Selectivity Gatekeeper Compatibility

The Taft steric parameter (Es) for isopropyl is -0.47, compared to -0.07 for methyl and -0.12 for ethyl. This steric difference translates into differential accommodation by the kinase 'gatekeeper' residue [1]. In IRAK4, for example, the gatekeeper Tyr262 creates a restricted hydrophobic pocket that preferentially accommodates the branched isopropyl group, providing a 5- to 10-fold selectivity window over kinases with smaller gatekeepers (e.g., Src-family kinases) [2]. This gatekeeper-discrimination effect is absent in 3-methyl or 3-ethyl indazole analogues, making 3-isopropyl-2H-indazol-4-amine the scaffold of choice for achieving IRAK4 vs. Src selectivity.

Kinase Selectivity Steric Effect Gatekeeper Residue

Procurement-Driven Application Scenarios for 3-Isopropyl-2H-indazol-4-amine


iNOS-Dominant Neuroinflammation Probe Development

In neuroinflammation models where sparing nNOS is critical for maintaining synaptic plasticity, 3-isopropyl-2H-indazol-4-amine provides the required iNOS inhibition (>70% at 100 µM) with reduced nNOS engagement, as demonstrated in the 2011 indazole NOS study [1]. Procurement of the isopropyl analogue over the methyl analogue directly translates to a cleaner pharmacological tool with fewer confounding effects on cerebral blood flow.

IRAK4 Kinase Inhibitor Lead Optimisation

For teams targeting IRAK4 in autoimmune diseases, the 3-isopropyl-2H-indazol-4-amine scaffold confers gatekeeper-mediated selectivity over Src-family kinases, as inferred from steric analysis and patent disclosures [2]. Incorporating this building block at the hit-to-lead stage accelerates the identification of compounds with acceptable kinase selectivity profiles, reducing the need for extensive counter-screening.

Physicochemical Property Benchmarking for Fragment-to-Lead Chemistry

The cLogP of 2.1 and moderate molecular weight (175.23) position 3-isopropyl-2H-indazol-4-amine within the optimal property space for fragment elaboration. When used as a reference compound in PAMPA permeability assays, its ΔcLogP of 0.3–0.7 over smaller alkyl analogues allows teams to quantify the permeability contribution of a branched alkyl substituent, guiding further analogue design .

Selective iNOS Inhibitor Pharmacophore Model Construction

The steric and electronic features of 3-isopropyl-2H-indazol-4-amine, combined with its class-level iNOS selectivity, make it a preferred choice for building ligand-based pharmacophore models. The data enable computational chemists to delineate the spatial constraints of the iNOS active site more accurately than with 3-methyl or 3-ethyl congeners, directly informing virtual screening campaigns [1].

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